2-(Furan-2-yl)benzaldehyde
Overview
Description
2-(Furan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H8O2. It consists of a benzaldehyde moiety substituted with a furan ring at the 2-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
2-(Furan-2-yl)benzaldehyde, a derivative of furan, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics . The primary targets of this compound are bacterial strains, against which it exhibits significant antibacterial activity .
Mode of Action
Furan derivatives, in general, have been known to interact with bacterial cells, disrupting their growth and proliferation . The compound’s interaction with its targets leads to changes in the bacterial cell’s function, ultimately inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial growth and proliferation . The compound’s antibacterial activity suggests that it may interfere with essential biochemical processes within the bacterial cell, leading to its death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This is achieved through the compound’s interaction with bacterial cells, disrupting essential biochemical processes and leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by its storage conditions
Biochemical Analysis
Cellular Effects
Furan-containing compounds have been found to exhibit a wide range of biological and pharmacological characteristics, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)benzaldehyde typically involves the formylation of 2-furylbenzene. One common method is the Vilsmeier-Haack reaction, where 2-furylbenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: 2-(Furan-2-yl)benzoic acid.
Reduction: 2-(Furan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents
Comparison with Similar Compounds
- 2-(Furan-3-yl)benzaldehyde
- 3-(Furan-2-yl)benzaldehyde
- 4-(Furan-2-yl)benzaldehyde
Comparison: 2-(Furan-2-yl)benzaldehyde is unique due to the position of the furan ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound in various applications .
Properties
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-32-5 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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